molecular formula C9H8FNO B1448316 4-fluoro-6-methoxy-1H-indole CAS No. 1227573-64-9

4-fluoro-6-methoxy-1H-indole

Cat. No. B1448316
M. Wt: 165.16 g/mol
InChI Key: OHOWCCZJSQCSEZ-UHFFFAOYSA-N
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Description

4-fluoro-6-methoxy-1H-indole is an indole derivative. Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The molecular formula of 4-fluoro-6-methoxy-1H-indole is C9H8FNO, and its molecular weight is 165.16 g/mol.


Synthesis Analysis

Indole derivatives can be synthesized using various methods . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of 4-fluoro-6-methoxy-1H-indole consists of a benzene ring fused with a pyrrole ring, which is substituted with a fluorine atom at the 4th position and a methoxy group at the 6th position .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Chemical Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology and are important types of molecules and natural products .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antibacterial and Antifungal Agents

    • Indole derivatives have been used as antibacterial and antifungal agents .
  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors

    • Indole derivatives have been used as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
  • Cycloaddition Reactions

    • Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
    • These reactions are completely atom-economical and, hence, are considered as green reactions .
    • This provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .
  • Tryptophan Dioxygenase Inhibitors

    • Indole derivatives have been used as tryptophan dioxygenase inhibitors .
  • Anticancer Immunomodulators

    • Indole derivatives have been used as potential anticancer immunomodulators .
  • Pyridyl-ethenyl-indoles

    • Pyridyl-ethenyl-indoles are a type of indole derivative that have potential applications .
  • Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They are important types of molecules and natural products and play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Cycloaddition Reactions

    • Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
    • These reactions are completely atom-economical and, hence, are considered as green reactions .
    • This provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .
  • Tryptophan Dioxygenase Inhibitors

    • Indole derivatives have been used as tryptophan dioxygenase inhibitors .

Safety And Hazards

While specific safety and hazard information for 4-fluoro-6-methoxy-1H-indole is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

4-fluoro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOWCCZJSQCSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-6-methoxy-1H-indole

CAS RN

1227573-64-9
Record name 4-fluoro-6-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zhang, X Zhang, J Zhu, A Turpoff… - Journal of Medicinal …, 2014 - ACS Publications
A novel, potent, and orally bioavailable inhibitor of hepatitis C RNA replication targeting NS4B, compound 4t (PTC725), has been identified through chemical optimization of the 6-(indol-…
Number of citations: 53 pubs.acs.org

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